N-Methyl-5-oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as continuous flow reactors can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring .
Scientific Research Applications
N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness
N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
118315-89-2 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-3-6-11-7(9(13)10-2)4-5-8(11)12/h1,7H,4-6H2,2H3,(H,10,13) |
InChI Key |
ZWWAXGLSSBZBCQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CCC(=O)N1CC#C |
Canonical SMILES |
CNC(=O)C1CCC(=O)N1CC#C |
Synonyms |
2-Pyrrolidinecarboxamide,N-methyl-5-oxo-1-(2-propynyl)-(9CI) |
Origin of Product |
United States |
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